molecular formula C19H25N3O4 B2406156 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide CAS No. 872848-55-0

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No. B2406156
CAS RN: 872848-55-0
M. Wt: 359.426
InChI Key: YFZSZJDMWFVEOG-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide, also known as Compound A, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and anti-inflammatory therapy.

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

The compound is part of a group studied for their potential as potent and selective ligands for cannabinoid receptor type 2 (CB2), which holds significance in therapeutic applications, particularly in pain management and inflammation (Moldovan et al., 2017).

Antimicrobial Agents

A related compound, an indol-3-yl-oxoacetamide derivative, showed promising antibacterial and antifungal activities, suggesting its potential as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Analgesic Properties

Research on indol-3-yl-oxoacetamides indicates potential for developing non-ulcerogenic anti-inflammatory and analgesic agents. These compounds were found to have significant nitric oxide releasing activity, which is essential for their anti-inflammatory properties (Bhandari et al., 2010).

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-21(5-2)17(23)13-22-12-15(14-8-6-7-9-16(14)22)18(24)19(25)20-10-11-26-3/h6-9,12H,4-5,10-11,13H2,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSZJDMWFVEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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